![molecular formula C21H21Cl2N3O2S B2579008 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-76-7](/img/structure/B2579008.png)
2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
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Description
2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is primarily expressed in nociceptive neurons. The TRPV1 channel plays a critical role in pain sensation and has been implicated in a variety of pathological conditions, including chronic pain, inflammation, and cancer.
Scientific Research Applications
Anticonvulsant Activity
Research has identified certain derivatives of 1H-imidazol-1-yl, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide, to exhibit significant anticonvulsant activity. These derivatives are synthesized in a two-step process and have shown effectiveness against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide, have been utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. These compounds have been found to inhibit fatty acid synthesis in certain species, such as the green alga Scenedesmus acutus (Weisshaar & Böger, 1989).
Antibacterial Agents
Compounds like 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have shown significant antibacterial activity. These derivatives were synthesized starting from common intermediates and have been tested for their effectiveness against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2S/c1-28-12-2-11-24-18(27)13-29-21-19(14-3-7-16(22)8-4-14)25-20(26-21)15-5-9-17(23)10-6-15/h3-10H,2,11-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIGXGWQDBINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide |
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